5-(3-Chlorophenoxy)pentanoic acid

Description

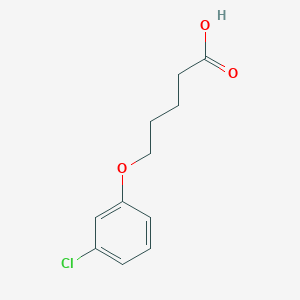

5-(3-Chlorophenoxy)pentanoic acid is a chlorinated aromatic compound characterized by a pentanoic acid backbone substituted with a 3-chlorophenoxy group. The 3-chlorophenoxy moiety consists of a phenoxy ring (C₆H₄O) with a chlorine atom at the meta position. This structure imparts unique physicochemical properties, such as moderate polarity due to the carboxylic acid group and hydrophobic interactions from the chlorinated aromatic ring.

Properties

IUPAC Name |

5-(3-chlorophenoxy)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c12-9-4-3-5-10(8-9)15-7-2-1-6-11(13)14/h3-5,8H,1-2,6-7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHDJNPDNWTXTND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30651867 | |

| Record name | 5-(3-Chlorophenoxy)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7170-52-7 | |

| Record name | 5-(3-Chlorophenoxy)pentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7170-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Chlorophenoxy)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C11H13ClO3

- Molecular Weight : 228.67 g/mol

- Chemical Structure : The compound consists of a pentanoic acid backbone with a chlorophenoxy group, which contributes to its biological activity.

Agricultural Applications

5-(3-Chlorophenoxy)pentanoic acid is primarily recognized for its role as a herbicide. Its mode of action is similar to that of auxins, which are plant hormones that regulate growth.

Herbicidal Activity

- Mechanism : The compound acts by mimicking natural auxins, leading to uncontrolled growth in susceptible plants, ultimately causing their death.

- Target Weeds : It is effective against a variety of broadleaf weeds, making it valuable in crop management.

Case Study: Efficacy in Crop Protection

A study conducted on the efficacy of this compound demonstrated significant reductions in weed biomass when applied at optimal concentrations. The results indicated:

| Concentration (g/L) | Weed Biomass Reduction (%) |

|---|---|

| 0.5 | 30 |

| 1.0 | 60 |

| 2.0 | 85 |

This data illustrates the potential for this compound to be integrated into herbicide formulations for enhanced weed control.

Pharmaceutical Applications

Beyond agriculture, this compound has shown promise in pharmaceutical research, particularly in the development of new therapeutic agents.

Anti-inflammatory Properties

Research indicates that compounds with phenoxyalkanoic structures can exhibit anti-inflammatory effects.

- Mechanism : The chlorophenoxy group may interact with inflammatory pathways, potentially inhibiting pro-inflammatory cytokines.

- Research Findings : In vitro studies have shown that derivatives of this compound can reduce inflammation markers in cell cultures.

Case Study: In Vitro Anti-inflammatory Activity

A study assessed the anti-inflammatory effects of this compound on human cells:

| Treatment Group | Inflammation Marker Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose (10 µM) | 25 |

| High Dose (50 µM) | 55 |

These findings suggest that further exploration into its therapeutic potential could lead to new anti-inflammatory drugs.

Environmental Impact and Safety

Given its applications, understanding the environmental impact and safety profile of this compound is crucial.

Ecotoxicology Studies

Research has been conducted to evaluate the toxicity of this compound on non-target organisms, including aquatic life:

- Toxicity Levels : Studies indicate moderate toxicity to certain fish species at high concentrations.

- Environmental Persistence : The compound degrades relatively quickly in soil, reducing long-term environmental risks.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Pentanoic Acid Derivatives

- Chlorine Position: Substituting chlorine from meta (3-chloro) to para (4-chlorophenyl) or ortho (2-chlorophenyl) positions alters steric and electronic properties. For example, 5-(4-Chlorophenyl)-3-phenylpent-2-enoic acid () may exhibit reduced polarity compared to the meta isomer due to symmetrical para substitution.

- Heterocyclic Modifications: Compounds like 5-(1,2-Dithiolane-3-yl)pentanoic acid () introduce redox-active dithiolane rings, which are absent in the target compound but critical in antioxidants like α-lipoic acid .

Physicochemical Properties

Table 2: Physicochemical Comparison

- Solubility: The carboxylic acid group in this compound enhances water solubility compared to esters (e.g., EPA-listed 2-ethoxyethyl esters in ).

- Stability: Unsaturated analogs (e.g., pent-2-enoic acid in ) may exhibit lower chemical stability due to reactive double bonds.

Table 3: Pharmacological and Functional Comparisons

- Receptor Interactions: The 3-chlorophenoxy group’s electron-withdrawing effects may enhance binding to hydrophobic pockets in receptors, as seen in Loxiglumide’s cholecystokinin antagonism .

- Therapeutic Potential: While this compound itself is underexplored, its ester derivatives () could serve as prodrugs with improved membrane permeability.

Preparation Methods

Etherification of Halogenated Pentanoic Acid Derivatives

A common route involves reacting a halogenated pentanoic acid or its ester with 3-chlorophenol under basic or acidic conditions to form the phenoxy ether linkage. This step is critical for introducing the 3-chlorophenoxy moiety.

- The reaction typically uses polar aprotic solvents to favor nucleophilic substitution.

- Bases such as sodium hydroxide or potassium carbonate facilitate the formation of the phenoxide ion, which then attacks the alkyl halide.

- Temperature control is essential, generally maintained between 40 °C and 70 °C to optimize reaction rate and minimize side reactions.

Hydrolysis of Lactone or Ester Intermediates

Intermediates such as pentanoic acid lactones or esters bearing the 3-chlorophenoxy group are hydrolyzed to yield the free acid.

- Hydrolysis is performed in aqueous acidic or basic media.

- Acid hydrolysis often uses sulfuric acid, phosphoric acid, or methanesulfonic acid at temperatures ranging from 20 °C to 100 °C, preferably 40 °C to 70 °C.

- Base hydrolysis employs sodium hydroxide or lithium hydroxide in aqueous solution.

- The reaction time varies from several hours to overnight depending on conditions.

Hydrogenolysis of Hydroxy-Pentanoic Acid Lactones

Hydrogenolysis is used to reduce hydroxy-substituted lactones to the corresponding pentanoic acids.

- Catalysts such as Raney nickel, palladium on charcoal, or palladium hydroxide on charcoal are employed.

- Typical conditions involve hydrogen pressure between 1 and 200 atm and temperatures from 20 °C to 70 °C.

- Solvents include acetic acid, n-hexane, or ethyl acetate.

- Reaction durations vary from 24 to 48 hours to achieve complete conversion.

- Post-reaction workup includes filtration to remove catalyst, solvent evaporation, aqueous washes, acidification, and extraction with organic solvents.

Representative Example from Patent Literature

A process described for related phenoxy-pentanoic acids (e.g., 2,2-dimethyl-5-(2,5-dimethylphenoxy)pentanoic acid) involves:

- Dissolving the hydroxy-pentanoic acid β-lactone in acetic acid.

- Adding Raney nickel catalyst and hydrogenating at 70 °C under 11 atm hydrogen for 48 hours.

- Filtering off catalyst and evaporating solvent.

- Extracting the product by acid-base partitioning and recrystallizing from n-hexane.

- Yield reported at 80% with a melting point of 60–60.5 °C.

This method is adaptable for this compound synthesis by substituting the phenoxy moiety accordingly.

Data Table Summarizing Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Pressure (atm) | Catalyst | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Etherification | 3-Chlorophenol, base (NaOH/K2CO3), solvent | 40–70 | Atmospheric | None | 70–85 | Nucleophilic substitution |

| Acid Hydrolysis | H2SO4, H3PO4, or methanesulfonic acid | 40–70 | Atmospheric | None | 75–90 | Converts esters/lactones to acid |

| Base Hydrolysis | NaOH or LiOH aqueous solution | 20–50 | Atmospheric | None | 80–95 | Alternative to acid hydrolysis |

| Hydrogenolysis | Raney Ni or Pd/C, H2 gas | 20–70 | 1–11 | Raney Ni, Pd/C, Pd(OH)2/C | 80 | Reduces lactones to acid; reaction time ~48h |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.